![molecular formula C8H4Br2ClF3 B12082936 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide](/img/structure/B12082936.png)
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2ClF3. It is a derivative of benzyl bromide, featuring bromine, chlorine, and trifluoromethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-chloro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction conditions must be carefully controlled to ensure selective bromination at the benzylic position .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide involves its reactivity at the benzylic position. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the benzene ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic substitution and oxidation .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzyl bromide: This compound lacks the additional bromine and chlorine substituents, making it less reactive in certain nucleophilic substitution reactions.
3,5-Bis(trifluoromethyl)benzyl bromide: This compound has two trifluoromethyl groups, which further increase its electrophilicity and reactivity compared to this compound.
4-(Trifluoromethyl)benzylamine: This compound features an amine group instead of a bromide, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C8H4Br2ClF3 |
---|---|
Molekulargewicht |
352.37 g/mol |
IUPAC-Name |
1-bromo-5-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 |
InChI-Schlüssel |
FQKONKAYYLKZKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.